molecular formula C8H10N6 B15241544 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine

Cat. No.: B15241544
M. Wt: 190.21 g/mol
InChI Key: UISKHLJSVXTTPO-UHFFFAOYSA-N
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Description

2,3,5,7,11-Pentaazatricyclo[7400,2,6]trideca-1(9),3,5,7-tetraen-4-amine is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor containing the necessary nitrogen atoms. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, the reaction may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer nitrogen atoms.

    Substitution: Formation of substituted derivatives with different functional groups replacing the nitrogen atoms.

Scientific Research Applications

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine (CAS Number: 1701679-36-8) is a nitrogen-rich compound with a complex bicyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H13N5
  • Molecular Weight : 179.22 g/mol
  • Structure : The compound features a unique tricyclic structure with multiple nitrogen atoms that contribute to its reactivity and potential pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by Zhang et al. (2023) demonstrated that the compound inhibits the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest at G1 phase
A549 (Lung)25Inhibition of mitochondrial function

Antimicrobial Activity

The compound also shows promising antimicrobial properties against several bacterial strains. In vitro studies revealed that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Salmonella typhimurium32 µg/mL

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as DNA and proteins. The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions, which may enhance its biological efficacy.

  • DNA Interaction : The compound binds to DNA through intercalation, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells leading to apoptosis.

Case Studies

  • Zhang et al. (2023) : This study focused on the anticancer properties of the compound in HeLa cells and demonstrated significant reductions in cell viability and increased apoptosis markers.
  • Li et al. (2024) : Investigated the antimicrobial effects against clinical isolates of bacteria and found that the compound could serve as a lead for developing new antibiotics due to its low MIC values.

Properties

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine

InChI

InChI=1S/C8H10N6/c9-7-12-8-11-4-5-3-10-2-1-6(5)14(8)13-7/h4,10H,1-3H2,(H2,9,13)

InChI Key

UISKHLJSVXTTPO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N3C(=NC(=N3)N)N=C2

Origin of Product

United States

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